molecular formula C17H21ClN4O3S B14961315 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14961315
M. Wt: 396.9 g/mol
InChI Key: RRCURVNALJXLGA-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 5-chloro-2-methoxybenzoic acid with acetic anhydride to form 5-chloro-4-acetamido-2-methoxybenzoic acid. This intermediate is then reacted with 5-(2-methylbutan-2-yl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent selection, and temperature control to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-4-acetamido-2-hydroxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide .

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H21ClN4O3S/c1-6-17(3,4)15-21-22-16(26-15)20-14(24)10-7-11(18)12(19-9(2)23)8-13(10)25-5/h7-8H,6H2,1-5H3,(H,19,23)(H,20,22,24)

InChI Key

RRCURVNALJXLGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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